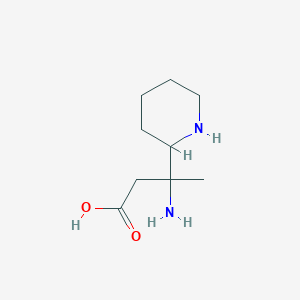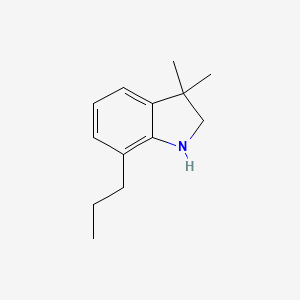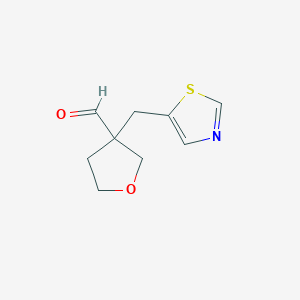
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an oxolane ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
The synthesis of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane ring. One common synthetic route involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This is followed by the reaction with an oxolane derivative to introduce the oxolane ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent such as dimethylformamide or tetrahydrofuran .
Analyse Des Réactions Chimiques
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Applications De Recherche Scientifique
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and liquid crystals.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts for organic reactions.
Mécanisme D'action
The mechanism of action of 3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of specific enzymes or receptors. For example, it can inhibit the activity of microbial enzymes, leading to the death of the microorganism. In materials science, it may interact with other molecules to form new materials with desired properties .
Comparaison Avec Des Composés Similaires
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can affect its reactivity and applications.
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-methanol: This compound has a primary alcohol group instead of an aldehyde group, which can also affect its reactivity and applications.
3-(1,3-Thiazol-5-ylmethyl)oxolane-3-nitrile: This compound has a nitrile group instead of an aldehyde group, which can affect its reactivity and applications.
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
3-(1,3-thiazol-5-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-5-9(1-2-12-6-9)3-8-4-10-7-13-8/h4-5,7H,1-3,6H2 |
Clé InChI |
JDFQKIOOXXRRHG-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CC2=CN=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


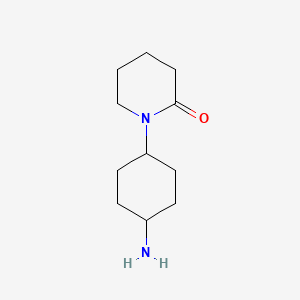
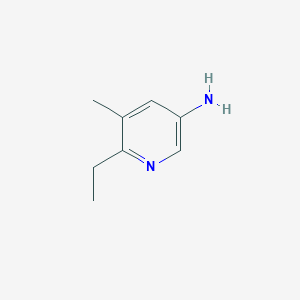
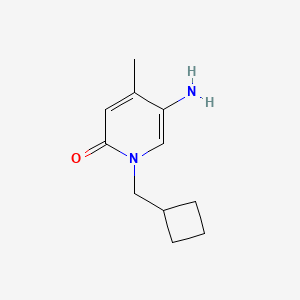
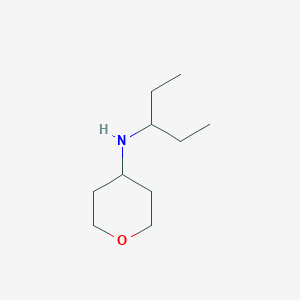
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
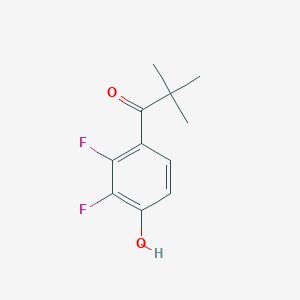

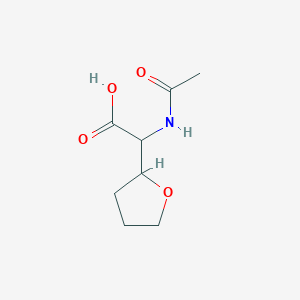
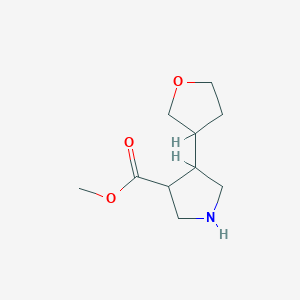
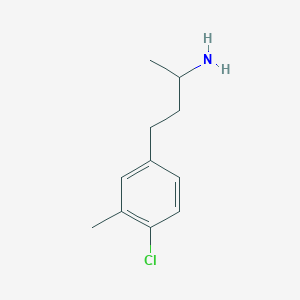
![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
